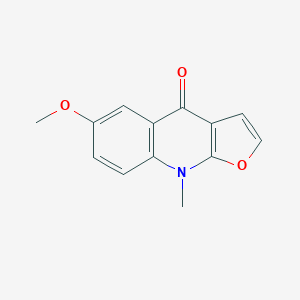

Isopteleine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-9-methylfuro[2,3-b]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-14-11-4-3-8(16-2)7-10(11)12(15)9-5-6-17-13(9)14/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTZVOMYVJKQTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C(=O)C3=C1OC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isoprenaline's Mechanism of Action on Beta-Adrenergic Receptors: A Technical Guide

Isoprenaline, also known as isoproterenol, is a synthetic catecholamine and a potent, non-selective agonist for beta-adrenergic receptors (β-ARs).[1][2][3][4] It is structurally related to epinephrine and acts almost exclusively on beta receptors with very low affinity for alpha-adrenergic receptors.[4] Its potent stimulation of β1, β2, and to some extent, β3-adrenergic receptors underpins its clinical use and makes it a critical tool in pharmacological research.[1][5] This guide provides an in-depth examination of isoprenaline's molecular interactions, signaling cascades, and the experimental methodologies used to characterize its activity.

Core Mechanism: G-Protein Coupled Receptor (GPCR) Activation

Isoprenaline exerts its effects by binding to and activating β-adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[6] As a non-selective agonist, it demonstrates little affinity-selectivity between β-AR subtypes.[5][7] The binding of isoprenaline initiates a conformational change in the receptor, leading to the activation of the canonical Gs signaling pathway.

The sequence of events is as follows:

-

G-Protein Activation : The isoprenaline-bound β-AR promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit of the associated heterotrimeric Gs protein.[1][6]

-

Adenylyl Cyclase Stimulation : The activated Gs-alpha subunit dissociates from the beta-gamma subunits and binds to and activates the enzyme adenylyl cyclase.[1][6]

-

cAMP Production : Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).[1][6]

-

Protein Kinase A (PKA) Activation : cAMP acts as a second messenger, binding to and activating Protein Kinase A (PKA).[1][6]

-

Downstream Phosphorylation : PKA then phosphorylates various intracellular proteins, including L-type calcium channels in cardiac myocytes, leading to increased intracellular calcium and subsequent physiological effects.[1][6]

This signaling cascade results in distinct physiological responses depending on the receptor subtype predominantly expressed in a given tissue.

-

β1-Adrenergic Receptor Stimulation : Primarily located in the heart, activation leads to positive chronotropic (increased heart rate), inotropic (increased contractility), and dromotropic (increased conduction velocity) effects.[1][3][6]

-

β2-Adrenergic Receptor Stimulation : Found in smooth muscles of the airways and vasculature, activation causes smooth muscle relaxation, leading to bronchodilation and vasodilation.[1][3][6] It also stimulates glycogenolysis in the liver.[1]

Quantitative Pharmacology of Isoprenaline

The interaction of isoprenaline with β-AR subtypes can be quantified by its binding affinity (Kᵢ) and its functional potency (EC₅₀).

| Parameter | β₁-Adrenergic Receptor | β₂-Adrenergic Receptor | β₃-Adrenergic Receptor | Citation(s) |

| Binding Affinity (Kᵢ) | 0.22 µM | 0.46 µM | 1.6 µM | [8] |

| Functional Potency (EC₅₀) | 191 nM | 52.3 nM | Not specified | [9] |

Table 1: Binding affinity and functional potency of isoprenaline at human β-adrenergic receptor subtypes. Kᵢ values were determined in the presence of GTP. EC₅₀ values represent the concentration required for half-maximal stimulation of adenylyl cyclase.

Signaling Pathways and Regulatory Mechanisms

While the Gs-cAMP pathway is the canonical signaling route, isoprenaline's action also involves other regulatory mechanisms, notably β-arrestin-mediated signaling.

The primary mechanism initiated by isoprenaline is the Gs-cAMP-PKA cascade, leading to the principal physiological effects of the drug.

Caption: Canonical Gs-cAMP signaling pathway activated by isoprenaline.

Prolonged or high-concentration stimulation by isoprenaline leads to receptor desensitization and activation of alternative signaling pathways mediated by β-arrestin.

-

GRK Phosphorylation : The agonist-occupied receptor is a substrate for G protein-coupled receptor kinases (GRKs), which phosphorylate serine and threonine residues on the receptor's C-terminal tail.[10][11]

-

β-Arrestin Recruitment : This phosphorylation increases the receptor's affinity for β-arrestin proteins.[10][12] The binding of β-arrestin sterically hinders the receptor's interaction with Gs proteins, effectively uncoupling it from adenylyl cyclase stimulation (desensitization).[10]

-

Internalization : β-arrestin acts as an adapter protein, linking the receptor to components of the endocytic machinery (e.g., clathrin), leading to receptor internalization.[11]

-

Scaffolding and Alternative Signaling : β-arrestin can also function as a signal transducer by scaffolding components of other signaling cascades, such as the mitogen-activated protein kinase (MAPK/ERK) pathway.[10][11][13]

Caption: β-Arrestin mediated desensitization and signaling pathway.

Experimental Protocols

The characterization of isoprenaline's interaction with β-ARs relies on standardized in-vitro assays.

This assay measures the affinity of an unlabeled ligand (isoprenaline) by its ability to compete with a labeled ligand for receptor binding sites.[14][15]

Objective: To determine the equilibrium dissociation constant (Kᵢ) of isoprenaline for a specific β-AR subtype.

Materials:

-

Membrane Preparation: Cell membranes expressing the β-AR subtype of interest (e.g., from transfected CHO or HEK293 cells).[7][16]

-

Radioligand: A high-affinity β-AR antagonist, such as [¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP).[14][17]

-

Competitor: Unlabeled isoprenaline, serially diluted.

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 1-10 µM propranolol).[5][14]

-

Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4.[16]

-

Filtration System: Brandel Harvester or equivalent with GF/C filters.[14][16]

-

Scintillation Counter.

Workflow:

Caption: Workflow for a radioligand competition binding assay.

Methodology:

-

Preparation: Thaw and resuspend the membrane preparation in ice-cold assay buffer.[16]

-

Incubation: In a 96-well plate, add membrane preparation, a fixed concentration of [¹²⁵I]-CYP (near its Kₑ value), and serially diluted isoprenaline.[16] For non-specific binding (NSB) wells, add excess propranolol instead of isoprenaline. For total binding, add buffer.

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[16]

-

Filtration: Rapidly filter the contents of each well through a GF/C filter pre-soaked in polyethyleneimine (PEI) to trap the membranes with bound radioligand.[16] Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the dried filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) in a beta or gamma counter.

-

Data Analysis:

-

Calculate specific binding: Total CPM - NSB CPM.

-

Plot the percentage of specific binding against the log concentration of isoprenaline.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of isoprenaline that inhibits 50% of specific radioligand binding).

-

Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

This is a functional assay that measures the ability of an agonist to stimulate the production of the second messenger cAMP.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of isoprenaline in stimulating cAMP production.

Materials:

-

Cells: Whole cells stably expressing the β-AR subtype of interest.[5]

-

Agonist: Unlabeled isoprenaline, serially diluted.

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.

-

Lysis Buffer and cAMP Detection Kit: (e.g., HTRF, ELISA, or AlphaScreen).

Methodology:

-

Cell Plating: Seed cells in a multi-well plate and grow to desired confluency.

-

Pre-incubation: Wash cells and pre-incubate with a PDE inhibitor (e.g., 500 µM IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP breakdown.

-

Stimulation: Add varying concentrations of isoprenaline to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lysis: Stop the reaction by removing the stimulation medium and adding a cell lysis buffer provided with the detection kit.

-

Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay or similar detection technology according to the manufacturer's protocol.

-

Data Analysis:

-

Plot the measured cAMP levels against the log concentration of isoprenaline.

-

Fit the data to a sigmoidal dose-response curve.

-

The EC₅₀ is the concentration of isoprenaline that produces 50% of the maximal response.

-

The Eₘₐₓ is the maximum level of cAMP accumulation achieved, representing the efficacy of the agonist.

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Isoprenaline - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Isoprenaline Hydrochloride? [synapse.patsnap.com]

- 4. Isoprenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isoprenaline shows unique kinase dependencies in stimulating β1AR–β-arrestin2 interaction compared to endogenous catecholamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. β-arrestin–biased signaling through the β2-adrenergic receptor promotes cardiomyocyte contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Receptor-Ligand Binding Assays [labome.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. researchgate.net [researchgate.net]

Isoprenaline: A Comprehensive Technical Guide on its Chemical Structure and Function

Isoprenaline, also known as isoproterenol, is a synthetic catecholamine that functions as a non-selective β-adrenergic receptor agonist.[1][2] Its potent effects on the cardiovascular and respiratory systems have made it a valuable tool in both clinical settings and biomedical research. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, mechanism of action, and applications in experimental research for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Isoprenaline is a substituted phenethylamine and a synthetic derivative of catecholamines.[3] It is the N-isopropyl analog of norepinephrine.[3] The key chemical and physical properties of Isoprenaline and its commonly used hydrochloride salt are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 4-[1-hydroxy-2-(isopropylamino)ethyl]benzene-1,2-diol[3] |

| Synonyms | Isoproterenol, Isopropylnorepinephrine, Isuprel[1][2] |

| CAS Number | 7683-59-2 (Isoprenaline)[1] |

| 51-30-9 (Isoprenaline Hydrochloride)[1] | |

| Chemical Formula | C₁₁H₁₇NO₃ (Isoprenaline)[3] |

| C₁₁H₁₈ClNO₃ (Isoprenaline Hydrochloride)[1] | |

| Molecular Weight | 211.26 g/mol (Isoprenaline)[3] |

| 247.72 g/mol (Isoprenaline Hydrochloride)[1] | |

| Melting Point | 165-175 °C (decomposes) (Isoprenaline Hydrochloride) |

| Appearance | White to off-white solid[1] |

| Solubility | Soluble in Water (Slightly), Methanol (Slightly), DMSO (Slightly)[1] |

| Pharmacokinetic Parameters | Value |

| Protein Binding | 68.8 ± 1.2% (mainly to albumin)[1][3] |

| Metabolism | Primarily by catechol-O-methyltransferase (COMT) and sulfation[1][3] |

| Half-life | 2.5-5 minutes (intravenous)[3][4] |

| Excretion | Urine (59-107%) and feces (12-27%)[1][3] |

| Pharmacodynamic Parameters | Value |

| Receptor Affinity | Similar affinity for β₁ and β₂-adrenergic receptors[1] |

| EC₅₀ (cAMP accumulation in CHO cells expressing human β₃-AR) | 0.97 nM[5] |

| Kₐ (WKY rat papillary muscle) | 2-3 x 10⁻⁶ M[6] |

| Kₐ (WKY and SHR rat left atria) | 2-4 x 10⁻⁸ M[6] |

| pD₂ (SHR papillary muscle) | 7.72[6] |

| pD₂ (WKY papillary muscle) | 8.00[6] |

Mechanism of Action: β-Adrenergic Signaling

Isoprenaline exerts its effects by binding to and activating both β₁ and β₂-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1][2] This activation initiates a downstream signaling cascade, as illustrated in the diagram below.

Upon binding of Isoprenaline, the β-adrenergic receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein.[4] The Gαs subunit dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including L-type calcium channels in cardiac myocytes, leading to increased intracellular calcium and subsequent physiological responses.[3][4]

Experimental Protocols

Isoprenaline is widely used in preclinical research to model various physiological and pathological conditions. Below are detailed methodologies for two common experimental applications.

In Vitro cAMP Accumulation Assay

This assay measures the ability of Isoprenaline to stimulate cAMP production in cells expressing β-adrenergic receptors.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human β₂-adrenergic receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 2,000 cells per well and allowed to adhere overnight.

-

Assay Preparation: The culture medium is removed, and cells are washed with a stimulation buffer. A phosphodiesterase inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), is added to the stimulation buffer to prevent cAMP degradation.[7]

-

Isoprenaline Stimulation: Serial dilutions of Isoprenaline (e.g., from 10⁻¹² M to 10⁻⁵ M) are prepared in the stimulation buffer and added to the cells.[7] The cells are then incubated for 45 minutes at 37°C.[7]

-

Cell Lysis and cAMP Quantification: Following incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time Resolved Fluorescence (HTRF) assay.[7] The signal is inversely proportional to the amount of cAMP produced.

-

Data Analysis: The results are used to generate a dose-response curve, from which the EC₅₀ value (the concentration of Isoprenaline that elicits 50% of the maximal response) can be calculated.

In Vivo Induction of Cardiac Hypertrophy in Mice

Chronic administration of Isoprenaline is a common method to induce a model of cardiac hypertrophy and heart failure in rodents.[8][9]

Methodology:

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old, are used for this study.

-

Osmotic Minipump Preparation: Alzet osmotic minipumps are filled with a sterile solution of Isoprenaline hydrochloride in saline. A common dosage is 30 mg/kg/day, delivered continuously over a period of 2 to 4 weeks.[8][9][10]

-

Surgical Implantation: Mice are anesthetized with isoflurane. A small subcutaneous incision is made on the back, and the prepared osmotic minipump is implanted. The incision is then closed with sutures or surgical clips.

-

Monitoring: The animals' health is monitored daily. Cardiac function and hypertrophy are assessed at baseline and at specified time points (e.g., weekly) using non-invasive methods like echocardiography.[8]

-

Endpoint Analysis: At the end of the study period, mice are euthanized. The hearts are excised, weighed, and processed for histological analysis (e.g., hematoxylin and eosin staining, picrosirius red staining for fibrosis) and molecular analysis (e.g., gene expression of hypertrophic markers).[8][10]

Conclusion

Isoprenaline remains a cornerstone in adrenergic receptor research due to its well-characterized chemical structure and potent, non-selective β-agonist activity. Its utility in both in vitro and in vivo experimental models allows for the detailed investigation of β-adrenergic signaling pathways and their role in cardiovascular and respiratory physiology and pathophysiology. This guide provides a foundational understanding of Isoprenaline for professionals engaged in pharmacological research and drug development.

References

- 1. Isoprenaline - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Isoprenaline Hydrochloride? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Affinity constants and beta-adrenoceptor reserves for isoprenaline on cardiac tissue from normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

- 8. Implantation of an Isoproterenol Mini-Pump to Induce Heart Failure in Mice [jove.com]

- 9. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Establishment of a FVB/N mouse model of cardiac hypertrophy by isoprenaline [xuebao.bjmu.edu.cn]

The Dawn of a New Adrenergic Era: The Discovery and Development of Isoproterenol

An In-depth Technical Guide on the Genesis of a Landmark Beta-Adrenergic Agonist

Introduction

Isoproterenol, a synthetic catecholamine, holds a pivotal position in the history of pharmacology. Its discovery and subsequent investigation not only introduced a potent bronchodilator and cardiac stimulant to the clinical setting but, more profoundly, shattered existing paradigms of adrenergic signaling, paving the way for the classification of adrenoceptors into α and β subtypes. This technical guide delves into the seminal discovery of isoproterenol, the landmark experiments that defined its action, its chemical synthesis, and the elucidation of its mechanism of action, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this foundational molecule.

The Discovery of Isoproterenol and the Redefinition of Adrenergic Receptors

Isoproterenol was first synthesized in 1940.[1] It was introduced for medical use in the United States in 1947.[1] The true significance of isoproterenol, however, was unveiled through the groundbreaking work of Raymond P. Ahlquist in 1948.[2] At a time when the understanding of the sympathetic nervous system's actions was governed by the concept of "sympathin E" (excitatory) and "sympathin I" (inhibitory), Ahlquist embarked on a series of experiments that would fundamentally reshape the field.

Ahlquist observed that the effects of a series of sympathomimetic amines, including epinephrine, norepinephrine, and the newly synthesized isoproterenol, did not align with the simple excitatory/inhibitory classification. He noted distinct rank orders of potency for these agents in different tissues. For instance, in producing vasoconstriction, the order of potency was epinephrine > norepinephrine > isoproterenol.[2] Conversely, for cardiac stimulation and vasodilation, the order was isoproterenol > epinephrine > norepinephrine.[2] This led him to propose the revolutionary concept of two distinct types of adrenergic receptors, which he termed alpha (α) and beta (β).[2] Isoproterenol's high potency in cardiac and smooth muscle relaxation, with minimal vasoconstrictor activity, made it the archetypal β-adrenergic agonist.

Seminal Experiments and Methodologies

In Vitro Smooth Muscle Preparations: The Organ Bath

A cornerstone of pharmacological research in the mid-20th century was the isolated organ bath.[3][4] This technique allowed for the study of drug effects on specific tissues in a controlled environment, free from systemic influences.

Probable Experimental Protocol:

-

Tissue Dissection and Preparation: Segments of smooth muscle, such as rabbit intestine or cat uterine horn, were carefully dissected and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at a constant temperature (typically 37°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2) to maintain tissue viability.[3]

-

Isometric Tension Recording: One end of the tissue was fixed, while the other was attached to a force transducer. Contractions and relaxations of the muscle in response to drug administration were recorded isometrically, often using a kymograph, a rotating drum with smoked paper on which a stylus would trace the tissue's movements.[2]

-

Drug Administration: Isoproterenol and other sympathomimetic amines were added directly to the organ bath in a cumulative or non-cumulative fashion to establish dose-response relationships.[5]

In Vivo Cardiovascular and Bronchodilator Studies

To understand the systemic effects of isoproterenol, in vivo animal models were essential. These studies allowed for the simultaneous measurement of cardiovascular parameters and respiratory function.

Probable Experimental Protocol:

-

Animal Preparation: Animals, typically anesthetized dogs, were surgically prepared for the recording of various physiological parameters. This would involve the cannulation of arteries and veins for blood pressure measurement and drug administration, respectively.

-

Cardiovascular Monitoring: Arterial blood pressure was likely measured using a mercury manometer connected to an arterial cannula. Heart rate could be determined from the blood pressure tracing or an electrocardiogram (ECG).

-

Assessment of Bronchodilation (Konzett-Rössler Method): To measure changes in airway resistance, the Konzett-Rössler method was a common technique.[6] In an anesthetized, artificially ventilated animal, the overflow of air from the lungs at a constant inflation pressure was measured. A bronchodilator like isoproterenol would decrease this overflow, indicating a reduction in airway resistance.

-

Drug Administration: Drugs were administered intravenously to observe their systemic effects on blood pressure, heart rate, and bronchial tone.

Chemical Synthesis of Isoproterenol

The synthesis of isoproterenol in the 1940s was a significant achievement in medicinal chemistry. While various synthetic routes exist today, a common early method involved the following key steps:

A Probable Early Synthetic Pathway:

-

Friedel-Crafts Acylation: Catechol is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce 2-chloro-3',4'-dihydroxyacetophenone.[7][8][9]

-

Amination: The resulting chloroacetophenone is then reacted with isopropylamine to substitute the chlorine atom with an isopropylamino group, forming 3',4'-dihydroxy-2-(isopropylamino)acetophenone.[8][9]

-

Reduction: The ketone group of the acetophenone derivative is then reduced to a hydroxyl group. This was likely achieved through catalytic hydrogenation using a palladium catalyst.[8][9]

-

Salt Formation: The final product, isoproterenol, is often converted to a more stable salt form, such as isoproterenol hydrochloride or sulfate, for pharmaceutical use.[1]

Caption: A simplified workflow of a common early synthetic route for isoproterenol.

Mechanism of Action: The Beta-Adrenergic Signaling Pathway

Isoproterenol exerts its effects by acting as a non-selective agonist at both β1 and β2-adrenergic receptors.[1] The binding of isoproterenol to these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular events.

The Signaling Cascade:

-

Receptor Binding: Isoproterenol binds to the extracellular domain of the β-adrenergic receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.

-

Adenylate Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of protein kinase A (PKA), causing the release and activation of the catalytic subunits.

-

Phosphorylation of Target Proteins: Activated PKA then phosphorylates various downstream target proteins, leading to the specific physiological responses in different tissues.

-

In the heart (β1): PKA phosphorylates L-type calcium channels, increasing calcium influx and leading to increased heart rate (chronotropy) and contractility (inotropy).

-

In bronchial smooth muscle (β2): PKA phosphorylates myosin light chain kinase (MLCK), leading to its inactivation. This results in smooth muscle relaxation and bronchodilation.

-

Caption: The β-adrenergic signaling pathway initiated by isoproterenol.

Quantitative Data from Early Studies

Obtaining precise quantitative data from the earliest studies on isoproterenol is challenging due to the limitations of the recording and analytical methods of the time. However, subsequent research in the following decades provided more detailed quantitative information.

| Parameter | Value | Tissue/System | Reference (Illustrative) |

| Receptor Binding Affinity (Ki) | |||

| β1-adrenergic receptor | ~0.22 µM | - | [10] |

| β2-adrenergic receptor | ~0.46 µM | - | [10] |

| Dose-Response (Heart Rate) | |||

| Dose to increase heart rate by 25 bpm | ~4.4 µg (in unblocked patients) | Human (in vivo) | [11] |

| Receptor Binding (Kd) | |||

| Isolated rat fat cells | ~5 µM | Adipocytes | [12] |

| Human fat cells | ~0.9-1 µM | Adipocytes | [12] |

Note: The values presented are illustrative and can vary significantly based on the experimental conditions, tissue type, and species.

Conclusion

The discovery and development of isoproterenol represent a paradigm shift in pharmacology. From its initial synthesis to its pivotal role in the elucidation of α and β-adrenergic receptors by Raymond Ahlquist, isoproterenol has been instrumental in advancing our understanding of the sympathetic nervous system. The experimental methodologies of the mid-20th century, though seemingly rudimentary by today's standards, were sufficient to uncover the profound and nuanced actions of this molecule. The subsequent elucidation of its signaling pathway through Gs proteins, adenylyl cyclase, and cAMP has become a textbook example of signal transduction. For researchers and drug development professionals, the story of isoproterenol serves as a powerful reminder of the importance of careful observation, innovative thinking, and the enduring value of fundamental pharmacological principles.

References

- 1. Isoprenaline - Wikipedia [en.wikipedia.org]

- 2. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The slopes of cumulative and non-cumulative dose--response curves for noradrenaline and isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bronchospasm transducer (Konzett-Rössler method) - new model | Animalab [animalab.eu]

- 7. CN105439842A - Synthesis method of isoprenaline drug intermediate 2,4-dihydroxy-alpha-chloroacetophenone - Google Patents [patents.google.com]

- 8. tdcommons.org [tdcommons.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of beta-adrenoceptor blockade during anesthesia in humans: use of isoproterenol dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of beta-adrenergic receptors by (3H) isoproterenol in adipocytes of humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoprenaline synthesis and chemical properties

An In-depth Technical Guide to the Synthesis and Chemical Properties of Isoprenaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenaline, also known as isoproterenol, is a synthetic catecholamine and a potent, non-selective β-adrenergic receptor agonist.[1][2][3] It was first synthesized in 1940 and has since been a valuable tool in both clinical practice and pharmacological research for its effects on the cardiovascular and respiratory systems.[1] This document provides a comprehensive technical overview of the synthesis of isoprenaline, its detailed chemical and physical properties, its mechanism of action through adrenergic signaling pathways, and common experimental protocols for its preparation and analysis.

Chemical and Physical Properties

Isoprenaline is a hydrophilic compound, structurally analogous to norepinephrine and epinephrine, with an N-isopropyl substitution that confers its selectivity for β-adrenergic receptors.[1] It is typically used pharmaceutically as its hydrochloride or sulfate salt to improve solubility and stability.[1]

Quantitative Data

The key chemical and physical properties of isoprenaline and its common salt form, isoprenaline hydrochloride, are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₇NO₃ | [1][4] |

| Molar Mass | 211.26 g/mol | [1][4] |

| IUPAC Name | 4-[1-hydroxy-2-(isopropylamino)ethyl]benzene-1,2-diol | [1] |

| Melting Point | 165-175 °C (decomposes) (hydrochloride salt) | [5][6] |

| 180 °C (free base) | [4][7] | |

| pKa (Strongest Acidic) | 9.81 | [7] |

| pKa (Strongest Basic) | 8.96 | [7] |

| logP | -0.6 to 0.25 (predicted) | [1] |

| UV/Vis Absorbance Max | λmax: 225, 282 nm | [8] |

| Appearance | White to off-white crystalline powder (hydrochloride salt) | [5] |

Solubility

Isoprenaline hydrochloride is freely soluble in water but has limited solubility in less polar solvents.

| Solvent | Solubility | Reference |

| Water | Freely soluble; 50 mg/mL | [5][9] |

| PBS (pH 7.2) | ~5 mg/mL | [8] |

| Ethanol (96%) | Sparingly soluble; 20 mg/mL | [5][9] |

| DMSO | ~10 mg/mL; 50 mg/mL (fresh) | [8][10] |

| Dimethylformamide | ~2 mg/mL | [8] |

| Methylene Chloride | Practically insoluble | [5] |

Stability and Storage

Isoprenaline is susceptible to degradation through oxidation, particularly due to its catechol moiety.[11][12] This degradation is catalyzed by light, oxygen, elevated temperatures, and alkaline conditions.[11][12]

-

pH Stability : Aqueous solutions are most stable at a pH between 3.5 and 4.5.[12] Degradation increases sharply above pH 6.[13]

-

Light and Air Sensitivity : Solutions are sensitive to air and light, often turning brownish-pink upon exposure, which indicates degradation.[6][9] Compounded solutions should be stored in amber or UV-light-blocking bags.[11]

-

Storage : Isoprenaline hydrochloride should be stored at -20°C for long-term stability.[8] Aseptically prepared solutions in 0.9% sodium chloride have been shown to be stable for up to 90 days when refrigerated or at room temperature if protected from light.[11]

Synthesis of Isoprenaline

The most common industrial synthesis of isoprenaline hydrochloride starts from catechol. The process involves a Friedel-Crafts acylation, followed by amination and subsequent reduction.

Caption: A three-step chemical synthesis pathway for Isoprenaline Hydrochloride.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established patent literature.[14][15][16]

Step 1: Synthesis of 2-chloro-3',4'-dihydroxyacetophenone (Intermediate 1)

-

Charge a reaction vessel with dichloromethane and aluminum chloride (AlCl₃). Cool the mixture to 0-10°C.

-

Add catechol portion-wise to the cooled mixture while maintaining the temperature.

-

Gradually add a solution of chloroacetyl chloride in dichloromethane to the reaction mixture, ensuring the temperature remains between 0-10°C.

-

After the addition is complete, allow the mixture to warm to room temperature (25-35°C) and stir until the reaction is complete, as monitored by High-Performance Liquid Chromatography (HPLC).

-

Quench the reaction by carefully adding it to aqueous hydrochloric acid.

-

Filter the resulting slurry to isolate the crude product.

-

Purify the crude solid by recrystallization from aqueous acetic acid to yield 2-chloro-3',4'-dihydroxyacetophenone.[15][16]

Step 2: Synthesis of 3',4'-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride (Intermediate 2)

-

Dissolve Intermediate 1 in a suitable organic solvent (e.g., methanol) and react it with isopropylamine.

-

Heat the reaction mixture to 50-70°C and maintain until the reaction is complete (monitored by HPLC).

-

Cool the mixture and acidify with concentrated or isopropanolic hydrochloric acid to a pH of approximately 2.0.[16]

-

The hydrochloride salt of the product will precipitate. Filter the solid, wash with a cold solvent (e.g., acetone), and dry to obtain 3',4'-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride.[16][17]

Step 3: Synthesis of Isoprenaline Hydrochloride (Final Product)

-

Charge a hydrogenation autoclave with Intermediate 2, 5% or 10% Palladium on Carbon (Pd/C), a solvent mixture such as methanol and water, and a weakly basic ion exchange resin (e.g., Amberlyst A-21).[16][17] The resin is critical for minimizing impurity formation.[16]

-

Pressurize the autoclave with hydrogen gas (e.g., to 0.4 MPa).

-

Conduct the hydrogenation at room temperature (25-35°C) with vigorous stirring until hydrogen uptake ceases.

-

Filter the reaction mixture to remove the Pd/C catalyst and resin.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting solid by recrystallization from a solvent like ethanol to yield pure Isoprenaline Hydrochloride.[17]

Mechanism of Action and Signaling Pathway

Isoprenaline functions as a non-selective agonist at both β₁- and β₂-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1][3] Its binding initiates a signaling cascade that mediates its physiological effects.

-

β₁-Adrenergic Receptors : Primarily located in the heart. Activation leads to increased heart rate (positive chronotropic effect), contractility (positive inotropic effect), and conduction velocity.[3]

-

β₂-Adrenergic Receptors : Found in the smooth muscle of the bronchi, vasculature, and uterus.[3] Activation causes smooth muscle relaxation, leading to bronchodilation and vasodilation.[3][14]

The binding of isoprenaline to β-adrenergic receptors activates the Gs alpha subunit of the associated G-protein.[7] This, in turn, stimulates the enzyme adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[7][14] The elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit the final cellular response.[7][18][19]

References

- 1. Isoprenaline - Wikipedia [en.wikipedia.org]

- 2. Isoprenaline - WikiAnesthesia [wikianesthesia.org]

- 3. What is the mechanism of Isoprenaline Hydrochloride? [synapse.patsnap.com]

- 4. Isoproterenol | C11H17NO3 | CID 3779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isoprenaline hydrochloride CAS#: 51-30-9 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. (-)-Isoproterenol 5984-95-2 [sigmaaldrich.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US20210259994A1 - Isoproterenol Compositions and Methods - Google Patents [patents.google.com]

- 13. heraldopenaccess.us [heraldopenaccess.us]

- 14. ISOPROTERENOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 15. WO2018127806A1 - Process for preparation of isoproterenol hydrochloride - Google Patents [patents.google.com]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 17. tdcommons.org [tdcommons.org]

- 18. Increased PKA activity and its influence on isoprenaline-stimulated L-type Ca2+ channels in the heart from ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Increased PKA activity and its influence on isoprenaline-stimulated L-type Ca2+ channels in the heart from ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Metabolism of Isoprenaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of isoprenaline (also known as isoproterenol). Isoprenaline is a potent, non-selective β-adrenergic agonist used clinically for its effects on the cardiovascular and respiratory systems, including the treatment of bradycardia and heart block.[1][2] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its safe and effective use in both clinical and research settings.

Pharmacokinetic Profile (ADME)

Isoprenaline is characterized by a rapid onset of action and a short half-life, particularly when administered intravenously.[1][3] Its pharmacokinetic properties are significantly influenced by the route of administration due to extensive first-pass metabolism.

Absorption: Data on the absorption kinetics of isoprenaline are limited.[4][5] Oral administration results in very low bioavailability, estimated to be less than 4%, because it is heavily metabolized in the liver before reaching systemic circulation.[6] Consequently, it is typically administered via intravenous infusion, inhalation, or injection (subcutaneous, intramuscular) to bypass the gastrointestinal tract and achieve a rapid therapeutic effect.[7]

Distribution: Once in the bloodstream, isoprenaline is distributed throughout the body's tissues.[7] It is approximately 68.8 ± 1.2% bound to plasma proteins, primarily albumin.[4][6] Due to its hydrophilic nature, isoprenaline has a limited ability to cross the blood-brain barrier.[6] The volume of distribution has been reported to be 216 ± 57 mL/kg in pediatric patients.[4][5]

Metabolism: Isoprenaline is extensively metabolized, predominantly in the liver and other tissues, through two main pathways.[1][7] The primary enzyme responsible for its breakdown is catechol-O-methyltransferase (COMT), which converts isoprenaline to its main active metabolite, 3-O-methylisoprenaline.[1][4][6] This metabolite acts as a weak β-adrenergic receptor antagonist.[6] The second major pathway is conjugation, primarily through sulfation and glucuronidation, to form inactive metabolites.[4][6] Unlike other catecholamines like epinephrine and norepinephrine, isoprenaline is a poor substrate for monoamine oxidase (MAO) and is not significantly metabolized by this enzyme.[1][6]

Excretion: The metabolites of isoprenaline are primarily excreted by the kidneys.[7] Following administration, 59.1% to 106.8% of the dose is recovered in the urine within 48 hours, with a smaller fraction (12.2% to 27.0%) found in the feces.[4][5] The majority of the drug excreted in the urine is in its conjugated form.[4][5] A smaller percentage is excreted as free, unchanged isoprenaline (6.5-16.2%) and 3-O-methylisoprenaline with its conjugates (2.6-11.4%).[4][5] The elimination half-life is very short; for intravenous administration, it is approximately 2.5 to 5 minutes, which contributes to its short duration of action of 10-15 minutes.[1][4] The half-life after oral administration is longer, around 40 minutes.[4][6]

Quantitative Pharmacokinetic Parameters of Isoprenaline

| Parameter | Value | Species/Route | Citation |

| Bioavailability | < 4% | Human / Oral | [6] |

| Half-Life (t½) | 2.5 - 5 minutes | Human / IV | [1][3][4] |

| ~40 minutes | Human / Oral | [4][6] | |

| Volume of Distribution (Vd) | 216 ± 57 mL/kg | Pediatric | [4][5] |

| Plasma Protein Binding | 68.8 ± 1.2% | Human | [4][6] |

| Clearance | 42.5 ± 5.0 mL/kg/min | Pediatric | [4] |

| Urinary Excretion (48h) | 59.1% - 106.8% | Human | [4][5] |

| Fecal Excretion (48h) | 12.2% - 27.0% | Human | [4][5] |

| Onset of Action | Immediate | IV | [1][3] |

| Duration of Action | 10 - 15 minutes | IV | [1][8] |

In Vivo Metabolic Pathway

The biotransformation of isoprenaline primarily involves O-methylation by COMT and conjugation reactions. The resulting metabolites are then eliminated via the kidneys.

Signaling Pathway

Isoprenaline exerts its pharmacological effects by acting as a non-selective agonist at β1 and β2 adrenergic receptors, which are G-protein coupled receptors (GPCRs).[9] This interaction initiates a well-defined intracellular signaling cascade.

Upon binding to β-adrenergic receptors, isoprenaline induces a conformational change that activates the associated stimulatory G-protein (Gs).[9] The activated Gs protein then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][9] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA).[4][9] PKA proceeds to phosphorylate various downstream protein targets, leading to the ultimate physiological responses. In cardiac cells (β1), this includes phosphorylation of calcium channels, resulting in increased heart rate and contractility.[1][9] In bronchial smooth muscle (β2), PKA activation leads to muscle relaxation and bronchodilation.[1][9]

Experimental Protocols

Methodology: In Vivo Pharmacokinetic Analysis in Healthy Subjects

This section outlines a representative protocol for determining the pharmacokinetic profile of intravenously administered isoprenaline in healthy human subjects, based on methodologies implied in clinical research.[10][11]

1. Subject Recruitment and Screening:

-

Recruit healthy adult male volunteers.

-

Conduct a full medical screening, including physical examination, ECG, and standard blood and urine tests to ensure no underlying cardiovascular, renal, or hepatic conditions.

-

Obtain written informed consent from all participants.

2. Study Design:

-

The study is designed as an open-label, single-dose pharmacokinetic study.

-

Subjects fast overnight prior to drug administration.

-

An intravenous catheter is placed in one arm for drug infusion and another in the contralateral arm for blood sampling.

3. Drug Administration:

-

Isoprenaline is administered as a continuous intravenous infusion at a constant rate (e.g., 5 to 15 ng/kg/min) for a fixed duration (e.g., 30 minutes) using a calibrated infusion pump.[11][12]

-

Heart rate and blood pressure are monitored continuously throughout the infusion and post-infusion period.

4. Blood Sample Collection:

-

Serial blood samples (e.g., 3-5 mL) are collected into heparinized tubes at predetermined time points.

-

A typical schedule includes pre-dose (0 min), and multiple points during the infusion (e.g., 5, 10, 20, 30 min) and post-infusion (e.g., 32, 35, 40, 50, 60, 90, 120 min) to accurately capture the distribution and elimination phases.

5. Sample Processing and Bioanalysis:

-

Blood samples are immediately centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.

-

Plasma is transferred to labeled cryovials and stored at -80°C until analysis.

-

Plasma concentrations of isoprenaline and its major metabolite, 3-O-methylisoprenaline, are quantified using a validated bioanalytical method, such as High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS).

6. Pharmacokinetic Analysis:

-

The plasma concentration-time data are analyzed using non-compartmental methods via specialized pharmacokinetic software.

-

Key parameters calculated include: maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), total body clearance (CL), and volume of distribution (Vd).

References

- 1. Isoprenaline - WikiAnesthesia [wikianesthesia.org]

- 2. pharmascholars.com [pharmascholars.com]

- 3. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Isoproterenol | C11H17NO3 | CID 3779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isoprenaline - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Isoprenaline Hydrochloride? [synapse.patsnap.com]

- 8. Isoprenaline | Safer Care Victoria [safercare.vic.gov.au]

- 9. What is the mechanism of Isoprenaline Sulfate? [synapse.patsnap.com]

- 10. Haemodynamics as a determinant of the pharmacokinetics of and the plasma catecholamine responses to isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic and cardiovascular effects of infusions of low doses of isoprenaline in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

An In-depth Technical Guide to the Synthesis and Characterization of Isoprenaline Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Isoprenaline Sulfate, a non-selective β-adrenergic agonist. The document details the chemical synthesis, starting from commercially available precursors, and outlines a suite of analytical techniques for its thorough characterization. This guide is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Synthesis of Isoprenaline Sulfate

The synthesis of Isoprenaline Sulfate is a multi-step process that begins with the Friedel-Crafts acylation of catechol. The resulting intermediate undergoes amination with isopropylamine, followed by a reduction of the ketone functionality. The final step involves the formation of the sulfate salt.

Synthesis Pathway

The overall synthetic route is depicted in the following diagram:

Experimental Protocols

Step 1: Synthesis of 2-Chloro-3',4'-dihydroxyacetophenone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add catechol (1.0 eq) and chloroacetyl chloride (1.1 eq).

-

Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃) (1.2 eq) to the mixture in portions while cooling the flask in an ice bath to manage the exothermic reaction.

-

Reaction: After the addition of the catalyst, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from water or a mixture of ethyl acetate and hexane to yield 2-chloro-3',4'-dihydroxyacetophenone as a crystalline solid.

Step 2: Synthesis of 3',4'-Dihydroxy-2-(isopropylamino)acetophenone

-

Reaction Setup: Dissolve 2-chloro-3',4'-dihydroxyacetophenone (1.0 eq) in a suitable solvent like ethanol or isopropanol in a pressure vessel.

-

Amine Addition: Add an excess of isopropylamine (3-4 eq).

-

Reaction: Seal the vessel and heat the mixture to 80-100°C for several hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture and remove the excess isopropylamine and solvent under reduced pressure.

-

Purification: The resulting residue can be purified by column chromatography on silica gel to afford 3',4'-dihydroxy-2-(isopropylamino)acetophenone.

Step 3: Synthesis of Isoprenaline (free base)

-

Reaction Setup: Dissolve 3',4'-dihydroxy-2-(isopropylamino)acetophenone (1.0 eq) in a suitable solvent, such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a pressure of 2-3 atm.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain Isoprenaline free base.

Step 4: Synthesis of Isoprenaline Sulfate

-

Salt Formation: Dissolve the crude Isoprenaline free base in a minimal amount of a suitable alcohol, such as isopropanol or ethanol.

-

Acid Addition: Slowly add a stoichiometric amount of sulfuric acid (0.5 eq, as Isoprenaline sulfate is a 2:1 salt) dissolved in the same solvent, with stirring.

-

Precipitation: The Isoprenaline sulfate salt will precipitate out of the solution. The precipitation can be aided by cooling the mixture in an ice bath.

-

Isolation and Purification: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure Isoprenaline Sulfate.

Characterization of Isoprenaline Sulfate

A comprehensive characterization of the synthesized Isoprenaline Sulfate is crucial to confirm its identity, purity, and structural integrity. The following analytical techniques are recommended.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | (C₁₁H₁₇NO₃)₂·H₂SO₄ | [1] |

| Molecular Weight | 520.6 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | Approximately 162°C (for the anhydrous form) | [2] |

| Solubility | Freely soluble in water, very slightly soluble in ethanol | [2] |

Spectroscopic and Chromatographic Characterization

| Technique | Expected Results |

| ¹H NMR | Spectral data should be consistent with the structure of Isoprenaline, showing characteristic peaks for aromatic, methine, methylene, and isopropyl protons. |

| ¹³C NMR | The spectrum should display the correct number of carbon signals corresponding to the aromatic, carbinol, and aliphatic carbons in the Isoprenaline molecule. |

| FT-IR | The spectrum will show characteristic absorption bands for O-H (phenolic and alcoholic), N-H (secondary amine), C-H (aromatic and aliphatic), C=C (aromatic), and S=O (sulfate) functional groups. |

| UV-Vis | An aqueous solution of Isoprenaline Sulfate exhibits a maximum absorbance at approximately 280 nm.[2] |

| Mass Spectrometry | Electrospray ionization (ESI) in positive mode should show a peak corresponding to the protonated Isoprenaline molecule [M+H]⁺ at m/z 212.13. |

| HPLC | A reversed-phase HPLC method can be used to determine the purity of the synthesized compound. |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Isoprenaline Sulfate in approximately 0.6-0.7 mL of deuterium oxide (D₂O).

-

¹H NMR Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR Acquisition: Record the ¹³C NMR spectrum on the same instrument. A higher concentration of the sample may be required for a better signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of Isoprenaline Sulfate (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of Isoprenaline Sulfate in deionized water (e.g., 0.02 mg/mL).

-

Data Acquisition: Record the UV-Vis spectrum from 200 to 400 nm using a quartz cuvette with a 1 cm path length.[2]

High-Performance Liquid Chromatography (HPLC)

-

Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of methanol and an aqueous buffer (e.g., phosphate buffer, pH 3.0).

-

Column: Use a C18 reversed-phase column.

-

Detection: Monitor the elution at the λmax of Isoprenaline (around 280 nm).

-

Analysis: Inject a known concentration of the sample solution and analyze the chromatogram for the main peak and any impurities.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of Isoprenaline Sulfate in a suitable solvent compatible with electrospray ionization, such as methanol or a mixture of water and methanol.

-

Ionization: Use electrospray ionization (ESI) in the positive ion mode.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Characterization Workflow

Signaling Pathway of Isoprenaline

Isoprenaline is a non-selective agonist for β₁ and β₂ adrenergic receptors. Its interaction with these G-protein coupled receptors initiates a downstream signaling cascade, primarily through the activation of adenylyl cyclase.

This activation leads to an increase in the intracellular concentration of cyclic AMP (cAMP).[1] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, resulting in the characteristic physiological effects of Isoprenaline, such as bronchodilation and increased cardiac contractility and heart rate.

Conclusion

This technical guide has outlined a detailed procedure for the synthesis of Isoprenaline Sulfate and a comprehensive strategy for its characterization. The provided experimental protocols and analytical methods are designed to ensure the production of a well-characterized compound suitable for research and development purposes. The inclusion of the signaling pathway provides essential context for its pharmacological action. This document serves as a foundational resource for scientists and researchers working with Isoprenaline Sulfate.

References

Total synthesis of (±)-isophellibiline natural product

An In-Depth Technical Guide to the Total Synthesis of (±)-Isophellibiline

Introduction

(±)-Isophellibiline is a member of the nonaromatic homoerythrinan family of alkaloids, a class of natural products that has garnered significant attention due to their unique structures and notable biological activities.[1] The homoerythrinan alkaloids possess a distinct 6-5-7 tetracyclic core and have demonstrated cardioactivity in rat atrial preparations as well as molluscicidal properties.[1] The broader family of Erythrina alkaloids, from which they derive, is associated with a range of pharmacological effects, including sedative, hypotensive, anticonvulsive, and neuromuscular blocking activities.[1]

The synthesis of nonaromatic members of this family, particularly the homoerythrinans, presents a considerable synthetic challenge. This document details the first total synthesis of a nonaromatic homoerythrinan alkaloid, (±)-isophellibiline, as accomplished by Funk and Belmar. The strategy hinges on a powerful sequence of reactions to rapidly assemble the complex tetracyclic core, featuring a retrocycloaddition/cycloaddition cascade, an intramolecular Heck reaction, and a 6π-electrocyclic ring closure.[1][2][3]

Retrosynthetic Analysis

The retrosynthetic strategy for (±)-isophellibiline is outlined below. The plan disconnects the target molecule at key positions to reveal strategic intermediates and simplify the complex core. The synthesis was designed to leverage the power of pericyclic and transition metal-catalyzed reactions to build the tetracyclic framework efficiently. The key disconnections lead back to a dienoic acid (3), which is the precursor for the pivotal 6π-electrocyclic closure, and ultimately to simpler starting materials: dioxanone (6), amine (7), and acid chloride (8).

Caption: Retrosynthetic analysis of (±)-isophellibiline.

Total Synthesis Pathway

The forward synthesis commences with the assembly of a key amidodioxin intermediate, which then undergoes a cascade reaction to form the core of the molecule. Subsequent transformations, including a stereoselective Heck reaction and an electrocyclization, complete the tetracyclic system before final functional group manipulations furnish the natural product.

Caption: Overall workflow of the (±)-isophellibiline total synthesis.

Experimental Protocols and Data

The synthesis is characterized by several key transformations for which the methodologies are detailed below. All quantitative data regarding reaction yields are summarized in the subsequent table.

Key Experimental Methodologies

-

Amidodioxin Formation and Diels-Alder Cascade (Formation of 12) : The synthesis begins with the condensation of dioxanone (6) with amine (7) using sodium sulfate as a dehydrating agent. The resulting imine is acylated in situ with acid chloride (8) to yield amidodioxin (9). This intermediate is not isolated but is heated in refluxing toluene, which induces a retrocycloaddition followed by an intramolecular [4+2] cycloaddition. This cascade cleanly affords a mixture of the desired exo-cycloadduct (12) and the endo-cycloadduct (11).[1]

-

Intramolecular Reductive Heck Reaction (Formation of 13) : To construct the seven-membered D-ring and set the crucial alkene geometry, a reductive Heck reaction is employed. The conditions, adapted from Baran's ambiguine synthesis, utilize Hermann's catalyst (a palladium catalyst), sodium formate (NaOCOH) as the hydride source, and diisopropylethylamine (DIPEA) as the base. This reaction proceeds with clean inversion of the alkene stereochemistry to furnish the desired E-dienoate (13).[1]

-

6π-Electrocyclic Ring Closure (Formation of 2) : The ester (13) is first saponified using lithium hydroxide to give the corresponding dienoic acid (3). Upon heating the dienoic acid in refluxing toluene, a smooth 6π-electrocyclic ring closure occurs, quantitatively forming the tetracyclic lactone (2).[1]

-

Final Transformations (18 to 1) : The final stage of the synthesis involves several steps. A key transformation is the selective 1,6-reduction of a diene lactam intermediate (17) using L-Selectride to produce lactam (18). The synthesis is completed by the reduction of the lactam group in (18) using an alane-ethyldimethylamine complex. A final acidic workup hydrolyzes the ortho ester protecting group and simultaneously cleaves the silyl ether, furnishing (±)-isophellibiline (1).[1] The spectral properties of the synthetic product were confirmed to be identical to those of the natural product.[1]

Quantitative Data Summary

| Step | Starting Material | Product(s) | Key Reagents and Conditions | Yield (%) |

| 1 | 6 + 7 + 8 | 11 (endo) and 12 (exo) | 1) Na₂SO₄; 2) PhNEt₂; 3) Toluene, 110 °C | 71% (4.5:1 mixture of 12 :11 ) |

| 2 | 12 | 13 | Hermann's cat., NaOCOH, DIPEA, reflux | 75% |

| 3 | 13 | 3 | LiOH | - |

| 4 | 3 | 2 | Toluene, 110 °C | 100% |

| 5 | 17 | 18 | L-Selectride, then AcOH | 79% |

| 6 | 18 | (±)-Isophellibiline (1) | 1) AlH₃•NEt(Me)₂; 2) HCl, H₂O | 68% |

Conclusion

The first total synthesis of (±)-isophellibiline represents a significant achievement in the field of alkaloid synthesis. It provides a viable pathway to the challenging nonaromatic homoerythrinan core and demonstrates the strategic utility of combining pericyclic reactions with transition metal catalysis. The successful route, which efficiently constructs the tetracyclic ring system, opens avenues for the synthesis of other members of this biologically active family and enables further investigation into their pharmacological properties.[1]

References

Isopiline: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopiline is a naturally occurring aporphine alkaloid that has garnered interest within the scientific community for its potential pharmacological activities. As a member of the extensive family of isoquinoline alkaloids, isopiline's structural complexity and biological profile make it a compelling subject for natural product chemistry and drug discovery. This technical guide provides an in-depth overview of the known natural sources of isopiline, detailed experimental protocols for its extraction and purification, and a summary of its spectroscopic data for characterization. Furthermore, a generalized signaling pathway for aporphine alkaloids is presented to contextualize the potential mechanism of action of isopiline.

Natural Sources of Isopiline

Isopiline is primarily found in plant species belonging to the Annonaceae family, commonly known as the custard-apple family. The most well-documented source of this alkaloid is:

-

Duguetia flagellaris : This plant species has been a primary source for the isolation and characterization of isopiline.[1]

-

Guatteria amplifolia : Isopiline has also been reported to be present in this species.

-

Other Organisms : The PubChem database indicates that isopiline has been found in other organisms, though specific details are limited.

The occurrence of isopiline within these species makes them key targets for the exploration and isolation of this and other related aporphine alkaloids.

Isolation and Purification of Isopiline

The isolation of isopiline from its natural sources follows a general workflow for the extraction and purification of alkaloids. The methodologies detailed below are based on established protocols for aporphine alkaloids and are directly applicable to the isolation of isopiline.

General Experimental Protocol

2.1.1. Plant Material Collection and Preparation

-

The leaves, thin branches, and stem bark of the source plant (e.g., Duguetia flagellaris) are collected.

-

The plant material is air-dried in a shaded, well-ventilated area to prevent the degradation of phytochemicals.

-

The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

2.1.2. Extraction

-

The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically ethanol or methanol, at room temperature.

-

This process is usually carried out by maceration or Soxhlet extraction over several days to ensure the complete extraction of the alkaloids.

-

The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

2.1.3. Acid-Base Partitioning

-

The crude extract is dissolved in a dilute acidic solution (e.g., 5% hydrochloric acid) to protonate the basic alkaloids, rendering them water-soluble.

-

The acidic solution is then washed with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove neutral and acidic compounds.

-

The aqueous layer containing the protonated alkaloids is then basified with an alkaline solution (e.g., ammonium hydroxide or sodium hydroxide) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

The basified aqueous solution is subsequently extracted with a chlorinated solvent such as dichloromethane or chloroform to isolate the crude alkaloid fraction.

2.1.4. Chromatographic Purification

The crude alkaloid fraction is a complex mixture and requires further purification using various chromatographic techniques:

-

Column Chromatography (CC): This is the primary method for the separation of individual alkaloids.

-

Stationary Phase: Silica gel is commonly used.

-

Mobile Phase: A gradient of solvents with increasing polarity is employed, typically starting with a nonpolar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, chloroform, and finally methanol.

-

-

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is often used for further purification, with methanol typically used as the eluent.

-

Preparative Thin-Layer Chromatography (pTLC): For the final purification of small quantities of the alkaloid, pTLC on silica gel plates with a suitable solvent system can be utilized.

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be employed for high-resolution separation and purification of the target compound.

Fractions collected from each chromatographic step are monitored by thin-layer chromatography (TLC) to identify those containing isopiline.

Isolation Workflow Diagram

Characterization of Isopiline

The structural elucidation and confirmation of isolated isopiline are performed using a combination of spectroscopic techniques.

Spectroscopic Data

| Spectroscopic Technique | Data |

| Molecular Formula | C₁₈H₁₉NO₃ |

| Molecular Weight | 297.35 g/mol |

| ¹H NMR | Data not fully available in public sources. Expected signals would include aromatic protons, methoxy group protons, and aliphatic protons of the tetrahydroisoquinoline core. |

| ¹³C NMR | Data not fully available in public sources. Expected signals would include aromatic carbons, methoxy carbons, and aliphatic carbons of the tetrahydroisoquinoline core. |

| Mass Spectrometry (MS) | Expected m/z: [M+H]⁺ = 298.14 |

| Infrared (IR) Spectroscopy | Expected characteristic absorptions for O-H stretching (hydroxyl group), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ether and phenol). |

Note: Researchers are advised to consult the primary literature for detailed spectroscopic assignments upon isolation.

Potential Signaling Pathway of Isopiline

While the specific signaling pathways of isopiline have not been extensively studied, aporphine alkaloids as a class are known to interact with various receptors in the central nervous system. A prominent target for many aporphine alkaloids is the dopamine receptor family.

Generalized Aporphine Alkaloid-Dopamine Receptor Interaction

Dopamine receptors are G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission. Aporphine alkaloids can act as agonists, partial agonists, or antagonists at these receptors. The binding of an aporphine alkaloid like isopiline to a dopamine receptor can trigger a cascade of intracellular events.

The diagram below illustrates a generalized signaling pathway for the interaction of an aporphine alkaloid with a dopamine receptor.

This diagram depicts two major pathways initiated by ligand binding to a dopamine receptor:

-

G Protein-Dependent Pathway: The binding of the aporphine alkaloid can activate or inhibit the associated G protein, leading to the modulation of adenylyl cyclase activity. This, in turn, alters the intracellular concentration of the second messenger cyclic AMP (cAMP), which then influences the activity of Protein Kinase A (PKA) and subsequent downstream cellular responses.

-

β-Arrestin-Dependent Pathway (Biased Agonism): In some cases, ligand binding can preferentially activate the β-arrestin pathway, which is independent of G protein signaling. This can lead to the activation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, resulting in distinct cellular outcomes.

The specific effect of isopiline (agonistic vs. antagonistic, and G protein vs. β-arrestin bias) on dopamine receptor subtypes would require dedicated pharmacological studies.

Conclusion

Isopiline represents a valuable natural product with potential for further investigation in the field of medicinal chemistry and pharmacology. The established methods for its isolation from natural sources, primarily from the Annonaceae family, provide a clear path for obtaining this compound for research purposes. While detailed spectroscopic and pharmacological data on isopiline remain to be fully elucidated and made widely available, the foundational knowledge of its natural occurrence and the general biological activities of related aporphine alkaloids provide a strong impetus for continued exploration. Future research should focus on the complete spectroscopic characterization of isopiline, the determination of its absolute stereochemistry, and a thorough investigation of its interactions with specific biological targets to unlock its full therapeutic potential.

References

6-Methoxyisodictamnine (Isopteleine): A Technical Guide to Its Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of the furoquinoline alkaloid, 6-methoxyisodictamnine, also known as Isopteleine. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of 6-Methoxyisodictamnine

6-Methoxyisodictamnine is a member of the furoquinoline class of alkaloids, which are predominantly found in the plant kingdom. The primary plant family known to synthesize these compounds is the Rutaceae family, commonly known as the rue or citrus family.

While specific quantitative data for 6-methoxyisodictamnine is not widely available in the reviewed literature, its presence is noted within genera known for producing a variety of furoquinoline alkaloids. The following table summarizes the key plant sources of related furoquinoline alkaloids, which are indicative of potential sources for 6-methoxyisodictamnine.

| Plant Family | Genus | Species | Common Name | Relevant Alkaloids Isolated |

| Rutaceae | Dictamnus | Dictamnus dasycarpus | Burning Bush, Dittany | Dictamnine, Skimmianine, γ-Fagarine, Haplopine, Isomaculosidine, Dictangustine-A[1] |

| Rutaceae | Ruta | Ruta montana | Mountain Rue | γ-Fagarine, Skimmianine[1] |

| Rutaceae | Zanthoxylum | Zanthoxylum schinifolium | Sichuan Pepper Tree | Various Furoquinoline Alkaloids[2][3] |

| Rutaceae | Teclea | Not specified | This compound is listed as a furoquinoline alkaloid found within the Rutaceae family, with Teclea being a known genus for these compounds. | |

| Rutaceae | Sarcomelicope | Not specified | This compound is listed as a furoquinoline alkaloid found within the Rutaceae family, with Sarcomelicope being a known genus for these compounds. |

Biosynthesis of Furoquinoline Alkaloids

The biosynthesis of furoquinoline alkaloids, including 6-methoxyisodictamnine, originates from the primary metabolite, anthranilic acid . The general biosynthetic pathway involves the formation of the quinoline ring system, followed by the construction of the furan ring. A key intermediate in this pathway is 2,4-dihydroxyquinoline . The furan ring is typically formed from an isoprenoid precursor, which involves the attachment of a dimethylallyl group at the C-3 position of the quinoline core[4].

Biosynthetic pathway of 6-Methoxyisodictamnine.

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, purification, and quantification of furoquinoline alkaloids. These methods are based on established procedures for closely related compounds and can be adapted for the specific analysis of 6-methoxyisodictamnine.

Extraction and Isolation of Furoquinoline Alkaloids

This protocol outlines a general procedure for the extraction and preliminary purification of furoquinoline alkaloids from plant material, such as the root bark of Dictamnus species.

3.1.1. Materials and Reagents

-

Dried and powdered plant material (e.g., root bark of Dictamnus dasycarpus)

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Hydrochloric acid (HCl), 2% aqueous solution

-

Sodium carbonate (Na₂CO₃) or Ammonium hydroxide (NH₄OH) solution

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Glass column for chromatography

3.1.2. Extraction Procedure

-

Defatting: The powdered plant material is first extracted with a nonpolar solvent like n-hexane to remove fats and waxes. This step is performed at room temperature with stirring for several hours, followed by filtration. The solid residue is retained.

-

Alkaloid Extraction: The defatted plant material is then extracted with methanol or a mixture of chloroform and methanol (e.g., 2:1 v/v) multiple times until the extract is colorless. The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Extraction (Liquid-Liquid Extraction):

-

The crude extract is dissolved in a 2% aqueous HCl solution.

-

This acidic solution is then washed with a nonpolar solvent like ethyl acetate to remove neutral and weakly acidic compounds. The aqueous layer, containing the protonated alkaloids, is retained.

-

The aqueous layer is then basified with Na₂CO₃ or NH₄OH solution to a pH of approximately 9-10.

-

The basified solution is extracted multiple times with a solvent such as chloroform or ethyl acetate. The combined organic layers now contain the free alkaloid bases.

-

The organic extract is washed with distilled water, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude alkaloid fraction.

-

3.1.3. Chromatographic Purification